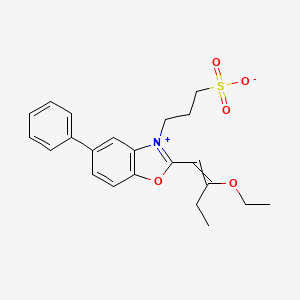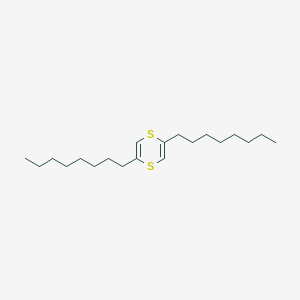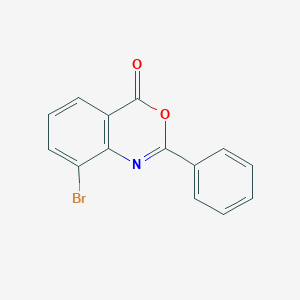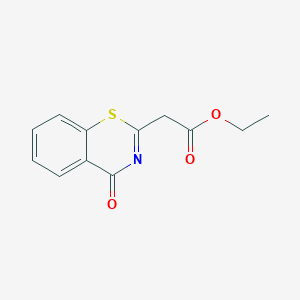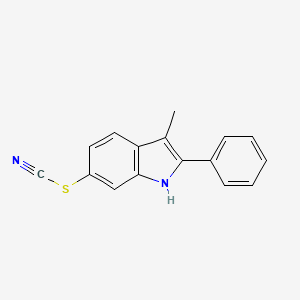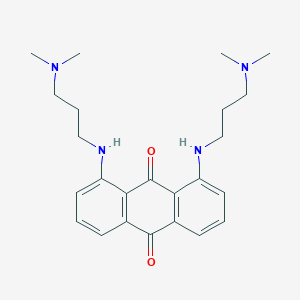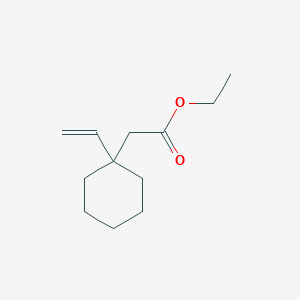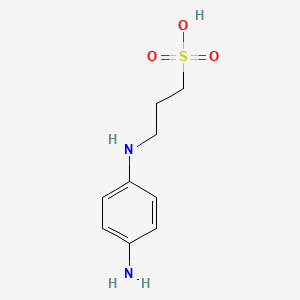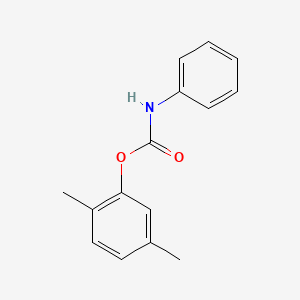
2,8-Dichloro-10-methyl-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dichloro-10-methyl-10H-phenoxazine is a derivative of phenoxazine, a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields. This compound is characterized by the presence of two chlorine atoms at the 2 and 8 positions and a methyl group at the 10 position on the phenoxazine ring.
Métodos De Preparación
The synthesis of 2,8-Dichloro-10-methyl-10H-phenoxazine can be achieved through several synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with 2-chlorobenzoquinone, followed by cyclization to form the phenoxazine ring. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2,8-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,8-Dichloro-10-methyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes, which leads to its antimicrobial and antitumor effects . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
2,8-Dichloro-10-methyl-10H-phenoxazine can be compared with other phenoxazine derivatives, such as 10-methylphenoxazine and 2-chlorophenothiazine.
10-Methylphenoxazine: This compound lacks the chlorine atoms at the 2 and 8 positions, which may result in different chemical reactivity and biological activity.
2-Chlorophenothiazine: This compound has a sulfur atom in place of the oxygen atom in the phenoxazine ring, which can significantly alter its chemical properties and applications.
The presence of chlorine atoms in this compound makes it unique and may enhance its stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
72403-90-8 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2,8-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-6-8(14)2-4-12(10)17-13-5-3-9(15)7-11(13)16/h2-7H,1H3 |
Clave InChI |
FMITTZJEJCNYCF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Cl)OC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



